ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine
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Overview
Description
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining ethanol, azepine, and benzodiazepine moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves multiple steps, including the formation of azepine and benzodiazepine rings. One common approach is the multicomponent heterocyclization reaction, which allows for the efficient construction of the azepine scaffold . This method often involves the use of cerium(IV) ammonium nitrate (CAN) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically relies on one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . The use of multicomponent reactions is also prevalent in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in GABAergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds containing a seven-membered nitrogen-containing ring.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Oxazepines: Compounds with an oxygen and nitrogen in a seven-membered ring.
Thiazepines: Compounds with a sulfur and nitrogen in a seven-membered ring.
Uniqueness
Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is unique due to its combination of ethanol, azepine, and benzodiazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2870-28-2 |
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Molecular Formula |
C21H26N3O+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C19H20N3.C2H6O/c1-2-8-14-22(13-7-1)19-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)21-19;1-2-3/h3-6,9-13H,1-2,7-8,14H2,(H,20,21);3H,2H2,1H3/q+1; |
InChI Key |
IDCQHGIACKVLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1CCC=[N+](CC1)C2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Origin of Product |
United States |
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